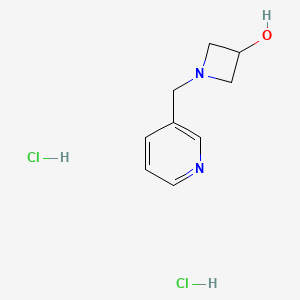
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, also known as MPO, is a compound that has been studied extensively for its potential therapeutic applications in various diseases. MPO is a small molecule that belongs to the family of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide involves its ability to modulate various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the activation of these pathways, which are known to be involved in various diseases.
Biochemical and Physiological Effects:
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and angiogenesis. N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide in lab experiments is its ability to modulate various cellular pathways, which makes it a versatile tool for studying various diseases. However, one of the limitations of using N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research on N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide. One of the directions is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide that can be used for targeted therapy. Additionally, further studies are needed to understand the mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide and its potential toxicity in vivo.
合成法
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can be synthesized using a multi-step process that involves the reaction of various starting materials. One of the commonly used methods involves the reaction of 2-mercaptotoluene and 5-amino-1,3,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methylsulfonyl chloride to give N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide.
科学的研究の応用
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-7-9-13(10-8-12)26-11-16(22)19-18-21-20-17(25-18)14-5-3-4-6-15(14)27(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJTDGKJGWHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

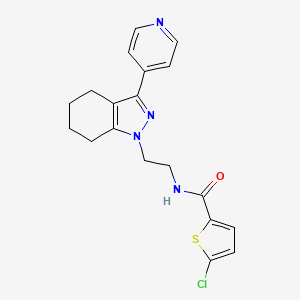
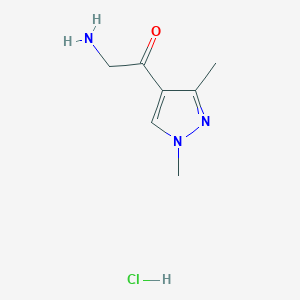
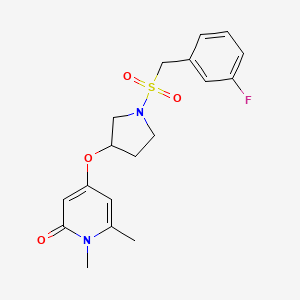


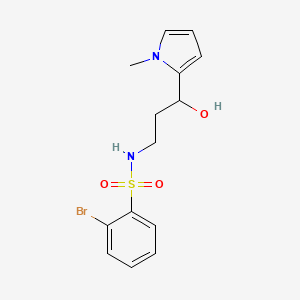
![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836127.png)

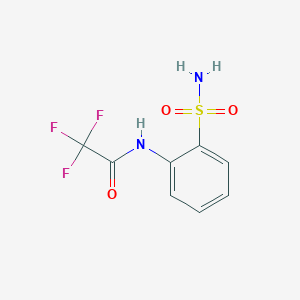
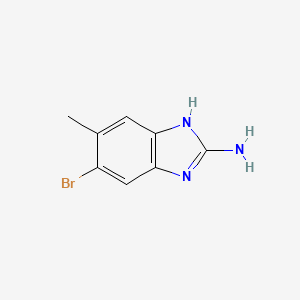
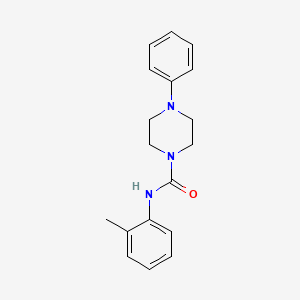

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)
